molecular formula C25H17NO3S B11565130 (4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11565130
M. Wt: 411.5 g/mol
InChI Key: WCZFFJLROPLUQX-ATJXCDBQSA-N
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Description

4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a chromene core, an oxazole ring, and a phenyl group. The presence of the methylsulfanyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 4H-chromen-4-one under basic conditions to form the intermediate. This intermediate is then reacted with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chromene core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
  • 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-IMIDAZOL-5-ONE

Uniqueness

The uniqueness of 4-[(4Z)-2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring differentiates it from similar compounds with thiazole or imidazole rings, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C25H17NO3S

Molecular Weight

411.5 g/mol

IUPAC Name

(4Z)-4-[2-(4-methylsulfanylphenyl)chromen-4-ylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C25H17NO3S/c1-30-18-13-11-16(12-14-18)22-15-20(19-9-5-6-10-21(19)28-22)23-25(27)29-24(26-23)17-7-3-2-4-8-17/h2-15H,1H3/b23-20-

InChI Key

WCZFFJLROPLUQX-ATJXCDBQSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CC=C4)/C5=CC=CC=C5O2

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2

Origin of Product

United States

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